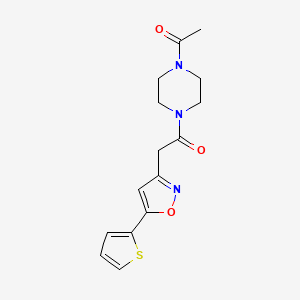
1-(4-Acetylpiperazin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylpiperazin-1-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway and plays a crucial role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Thiophene Analogues in Drug Research
Thiophene derivatives, analogues to carcinogens like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These compounds, including various thiophene analogues, have shown activities in vitro consistent with their known chemistry, indicating potential carcinogenicity. However, their behavior raises doubts about their capability to elicit tumors in vivo, suggesting a complex relationship between structure and activity that could inform the design of safer therapeutic agents (Ashby et al., 1978).
Cytochrome P450 Isoforms Inhibition
The significance of cytochrome P450 (CYP) enzymes in drug metabolism highlights the importance of selective inhibitors in predicting drug-drug interactions. Studies on chemical inhibitors of various CYP isoforms have led to the identification of selective inhibitors, crucial for understanding drug metabolism and safety profiles. This research aids in the design of drugs with minimized adverse interactions, contributing to safer therapeutic protocols (Khojasteh et al., 2011).
DNA Binding Agents
Compounds like Hoechst 33258 and its analogues, which bind to the minor groove of DNA, serve as models for drug development, particularly in designing agents with specific DNA interactions. Such studies provide insights into molecular recognition and binding, guiding the development of targeted therapies for genetic disorders and cancer (Issar & Kakkar, 2013).
Heterocyclic Compounds in Medicinal Chemistry
Research on furanyl- or thienyl-substituted nucleobases and nucleosides emphasizes the role of heterocyclic compounds in medicinal chemistry. These compounds exhibit varied biological activities, underscoring the potential of structural modification in developing novel therapeutic agents with optimized action against viral, bacterial, and cancer cells (Ostrowski, 2022).
Antioxidant Evaluation
The synthesis and evaluation of isoxazolone derivatives for their antioxidant properties exemplify the exploration of novel compounds for their therapeutic potential. Such research contributes to the discovery of new antioxidants that could play a role in preventing oxidative stress-related diseases (Laroum et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11(19)17-4-6-18(7-5-17)15(20)10-12-9-13(21-16-12)14-3-2-8-22-14/h2-3,8-9H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWZEBXRUSBLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

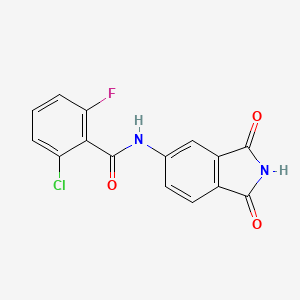
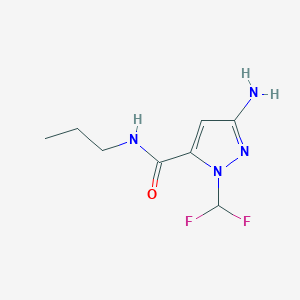

![4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2635389.png)
![N-(3,4-dimethoxyphenyl)-N'-(5-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2635392.png)
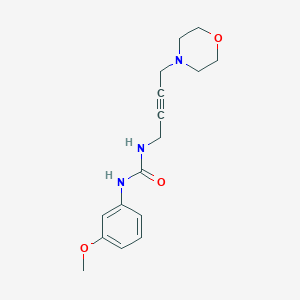
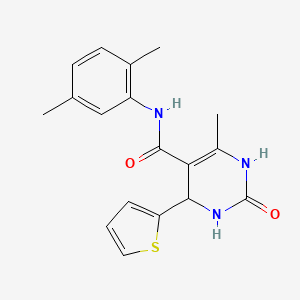
![N-(4-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2635396.png)
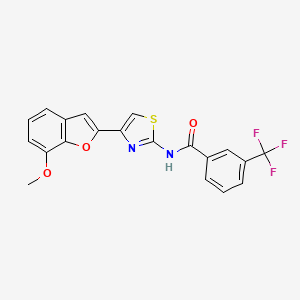
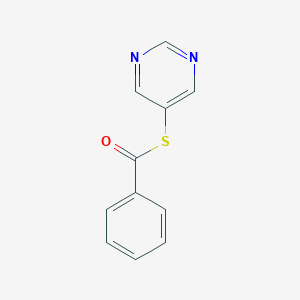
![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)
![5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2635406.png)
![2-fluoro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}pyridine-4-carboxamide](/img/structure/B2635407.png)
